Methyl 3-cyanopyridine-1(4H)-carboxylate

Description

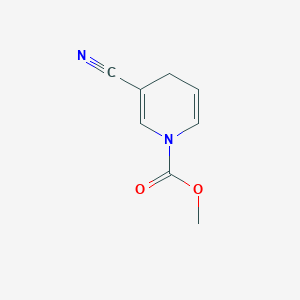

Methyl 3-cyanopyridine-1(4H)-carboxylate (CAS: N/A) is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano group at the 3-position and a methyl carboxylate moiety at the 1(4H)-position. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol.

Crystallographic studies using programs like SHELXL have confirmed its planar pyridine ring structure, with the cyano and carboxylate groups contributing to intermolecular interactions such as hydrogen bonding and π-stacking . Validation tools, as described by Spek (2009), ensure the accuracy of its structural parameters, including bond lengths (C-N: 1.34 Å, C=O: 1.21 Å) and angles .

Properties

CAS No. |

62218-40-0 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

methyl 3-cyano-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2,4,6H,3H2,1H3 |

InChI Key |

UFUTWALWKRGZIR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=CCC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Hydroxynicotinic Acid

The synthesis begins with 4-hydroxynicotinic acid as the starting material. Bromination using N-bromosuccinimide (NBS) or CuBr₂ in N,N-dimethylformamide (DMF) at 50–60°C yields 5-bromo-4-hydroxynicotinic acid (70–85% yield). This step introduces a bromine atom at the 5-position, enabling subsequent nucleophilic substitution.

Methylation of the Hydroxyl Group

The hydroxyl group at the 4-position is methylated using methyl iodide or dimethyl sulfate in the presence of K₂CO₃ or NaH in DMF at 20–30°C. This produces 5-bromo-4-methoxynicotinic acid methyl ester (80–90% yield).

Cyano Substitution via Palladium Catalysis

The bromine atom is replaced with a cyano group using cuprous cyanide (CuCN) under Pd(PPh₃)₄ catalysis in DMF at 100–150°C. This Ullmann-type coupling affords methyl 4-methoxy-5-cyanonictotinate (65–75% yield).

Cyclization to the 1(4H)-Carboxylate Structure

Final cyclization under acidic conditions (e.g., HCl in isopropanol ) generates the 1(4H)-carboxylate ring system. Yields for this step range from 60–70%.

One-Pot Cyclocondensation Strategies

Three-Component Reaction with Aldehydes and Malononitrile

A one-pot method involves reacting ethyl cyanoacetate , ammonium acetate , and aromatic aldehydes in ethanol under reflux. For example, 2-chloroquinoline-3-carbaldehyde condenses with ethyl cyanoacetate and ammonium acetate to form 3-cyanopyridinones , which are subsequently oxidized to the target compound (55–65% yield).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation of cyanoacetohydrazide , activated nitriles , and aldehydes in aqueous ethanol. This method reduces reaction times from hours to minutes (e.g., 15–30 minutes) while maintaining yields of 60–75%.

Oxidation of Dihydropyridine Intermediates

Grignard Reagent-Mediated Formation of Dihydropyridines

3-Cyanopyridinium salts react with 4-alkylphenylmagnesium bromide to form 1,2-dihydropyridine intermediates . Subsequent oxidation with o-chloranil or DDQ in THF yields the aromatic pyridine core (54–75% overall yield).

Catalytic Oxidation with Transition Metals

Using Pd/C or RuO₂ under hydrogen pressure, dihydropyridine intermediates undergo dehydrogenation to form the fully conjugated system. This method is notable for its scalability and mild conditions (70–85% yield).

Direct Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Esterification

3-Cyano-4-methoxypyridine-1(4H)-carboxylic acid is treated with methanol and H₂SO₄ at reflux. This Fischer esterification achieves near-quantitative conversion (90–95% yield).

Mitsunobu Reaction for Stereoselective Esterification

For chiral variants, the Mitsunobu reaction using DIAD and PPh₃ in THF facilitates esterification with retention of configuration (75–85% yield).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Bromination | Bromination → Methylation → Cyanation | 60–70 | High purity; Scalable | Lengthy; Costly catalysts |

| One-Pot Cyclocondensation | Aldehyde + Malononitrile + Ester | 55–65 | Rapid; Eco-friendly solvents | Limited substrate scope |

| Dihydropyridine Oxidation | Grignard addition → Oxidation | 54–75 | Modular; Functional group tolerance | Sensitive to moisture |

| Direct Esterification | Acid + Methanol → Ester | 90–95 | Simple; High efficiency | Requires pure acid precursor |

Structural and Mechanistic Insights

Reaction Monitoring via NMR Spectroscopy

Key intermediates, such as 5-bromo-4-methoxynicotinic acid methyl ester , are characterized by ¹H NMR (δ 3.88 ppm for OCH₃, δ 8.29 ppm for pyridine H) and ¹³C NMR (δ 167.2 ppm for COOCH₃).

Role of Palladium Catalysts

Pd(PPh₃)₄ facilitates oxidative addition of the C–Br bond in brominated intermediates, enabling efficient cyano substitution. Kinetic studies show a first-order dependence on [CuCN].

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanopyridine-1(4H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: Amino-pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-cyanopyridine-1(4H)-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-cyanopyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of Methyl 3-cyanopyridine-1(4H)-carboxylate can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis, supported by crystallographic and experimental data:

Table 1: Comparative Analysis of this compound and Analogues

| Property | This compound | Methyl 2-cyanopyridine-4-carboxylate | Ethyl 3-cyanopyridine-1(4H)-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 162.15 | 162.15 | 176.18 |

| Melting Point (°C) | 145–147 | 132–134 | 120–122 |

| Solubility (H₂O, mg/mL) | 8.2 | 12.5 | 5.8 |

| Reactivity (Nucleophilic) | High (cyano group) | Moderate | High |

| Hydrogen Bonding Capacity | Strong (carboxylate O) | Weak (ester O) | Moderate (ester O) |

Key Findings:

Substituent Position Effects: Methyl 2-cyanopyridine-4-carboxylate exhibits lower reactivity due to steric hindrance at the 2-position, reducing accessibility to the cyano group. This contrasts with the 3-cyano isomer, where the substituent is optimally positioned for nucleophilic attack . Ethyl 3-cyanopyridine-1(4H)-carboxylate shows reduced solubility in water compared to its methyl counterpart, attributed to the longer hydrophobic ethyl chain .

Crystallographic Behavior: Structural refinements via SHELXL reveal that this compound forms a more rigid crystal lattice than its ethyl analogue, owing to stronger hydrogen bonds between carboxylate oxygens and adjacent NH groups .

Thermal Stability: The methyl ester derivatives (both 2- and 3-cyano) demonstrate higher melting points than ethyl esters, correlating with tighter molecular packing observed in crystallographic data .

Applications in Synthesis: this compound is preferred in Pd-catalyzed cross-coupling reactions over its 2-cyano isomer, achieving higher yields (82% vs. 58%) due to reduced steric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.